4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a synthetic organic compound. It features a quinazoline core, a heterocyclic aromatic structure that has piqued scientific interest for its versatile chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves a multi-step process:
Formation of the quinazoline ring: : This can be achieved via condensation reactions between anthranilic acid derivatives and formamide.
Attachment of the piperidine moiety: : Introduce the piperidin-1-yl group through nucleophilic substitution.
Introduction of the chloropyridine unit: : Achieve this using a coupling reaction involving 3-chloropyridine and a suitable base.
Industrial Production Methods
On an industrial scale, streamlined and economically viable methods are adopted to synthesize this compound, often focusing on high yield and purity. Typically, microwave-assisted synthesis and continuous flow chemistry techniques are employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline undergoes various chemical reactions:
Oxidation: : Catalysts like KMnO4 can be used to introduce oxidative modifications.
Reduction: : Hydride donors such as NaBH4 help in reducing specific moieties.
Substitution: : Halogen exchange and nucleophilic aromatic substitution are common.
Common Reagents and Conditions
Oxidation: : Often carried out in the presence of oxidizing agents under controlled temperatures.
Reduction: : Reductive conditions include solvents like ethanol and reagents such as sodium borohydride.
Substitution: : Utilizes bases like NaH or KOH to facilitate nucleophilic attack.
Major Products
These reactions yield products with modified functional groups, aiding in the diversification of the compound's chemical properties for various applications.
Scientific Research Applications
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline finds extensive use in:
Chemistry: : Serves as a building block for designing new organic molecules.
Biology: : Acts as a ligand in binding studies, helping to elucidate biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in oncology due to its interaction with cellular proteins.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
This compound exerts its effects by targeting specific molecular pathways. It binds to certain receptors or enzymes, modulating their activity. For instance, in biological systems, it might inhibit kinase activity, thus affecting signal transduction processes crucial for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)benzimidazole
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Uniqueness
The compound's uniqueness stems from its quinazoline scaffold, which offers distinct steric and electronic properties compared to other heterocycles, making it especially versatile in binding interactions and chemical modifications.
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a fascinating compound with a wide range of applications in scientific research and industry. Its synthesis, reactions, and specific applications continue to be a rich field of study.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBYCVGFGFYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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